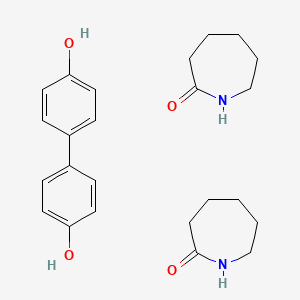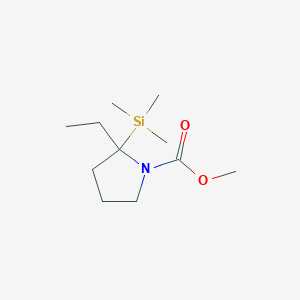amino}oxidanide CAS No. 917990-31-9](/img/structure/B12614371.png)
{[(2R)-1-(3-Hydroxyphenyl)propan-2-yl](pent-3-yn-1-yl)amino}oxidanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide is a complex organic molecule with potential applications in various fields of science and industry. This compound features a hydroxyphenyl group, a propan-2-yl group, and a pent-3-yn-1-yl group, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide typically involves multiple steps, starting with the preparation of the hydroxyphenyl and pent-3-yn-1-yl precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and amination, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
{(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while nucleophilic substitution can produce a variety of substituted amines.
科学的研究の応用
Chemistry
In chemistry, {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide include other hydroxyphenyl derivatives and amine-containing compounds. Examples include:
- {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide
- {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide
Uniqueness
What sets {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
917990-31-9 |
|---|---|
分子式 |
C14H18NO2- |
分子量 |
232.30 g/mol |
IUPAC名 |
3-[(2R)-2-[oxido(pent-3-ynyl)amino]propyl]phenol |
InChI |
InChI=1S/C14H18NO2/c1-3-4-5-9-15(17)12(2)10-13-7-6-8-14(16)11-13/h6-8,11-12,16H,5,9-10H2,1-2H3/q-1/t12-/m1/s1 |
InChIキー |
QQNJWDFPZBOOHE-GFCCVEGCSA-N |
異性体SMILES |
CC#CCCN([C@H](C)CC1=CC(=CC=C1)O)[O-] |
正規SMILES |
CC#CCCN(C(C)CC1=CC(=CC=C1)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate](/img/structure/B12614294.png)
![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)



![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)


![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
